molecular formula C17H17N3O3S2 B2458719 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203300-89-3

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2458719
CAS RN: 1203300-89-3
M. Wt: 375.46
InChI Key: ITYGMXLJWAKPGE-UHFFFAOYSA-N
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Description

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as DMTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTT belongs to the class of thiazolyl urea derivatives and has been synthesized using various methods.

Mechanism Of Action

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its therapeutic effects through various mechanisms of action. Studies have shown that 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. Additionally, 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB.
Biochemical and Physiological Effects
1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB. Additionally, 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been shown to have anti-oxidant and anti-bacterial properties.

Advantages And Limitations For Lab Experiments

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has also been shown to have high purity and yield. However, there are some limitations to using 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully.

Future Directions

There are several future directions for 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea research. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Another area of research is to elucidate its mechanism of action fully and identify its molecular targets. Additionally, studies are needed to optimize the synthesis method of 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea and improve its pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a thiazolyl urea derivative that has gained significant attention in scientific research due to its potential therapeutic properties. 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been synthesized using various methods and has been studied for its anti-cancer, anti-inflammatory, anti-oxidant, and anti-bacterial properties. 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its therapeutic effects through various mechanisms of action, including inducing apoptosis, inhibiting cell proliferation, and reducing inflammation. Although 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has several advantages for lab experiments, further studies are needed to fully understand its therapeutic potential and optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been synthesized using various methods, including the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction with thiophen-2-carboxylic acid and phosphorus oxychloride. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction with thiophen-2-carboxylic acid and carbonyldiimidazole. Both methods have been reported to yield 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea with high purity and yield.

Scientific Research Applications

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential therapeutic properties in various scientific research applications. One of the significant areas of research is its anti-cancer activity. Studies have shown that 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has also been studied for its anti-inflammatory, anti-oxidant, and anti-bacterial properties.

properties

IUPAC Name

1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-22-11-5-6-15(23-2)13(8-11)14-10-25-17(19-14)20-16(21)18-9-12-4-3-7-24-12/h3-8,10H,9H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYGMXLJWAKPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

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